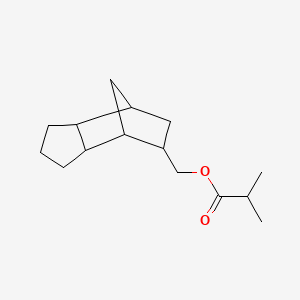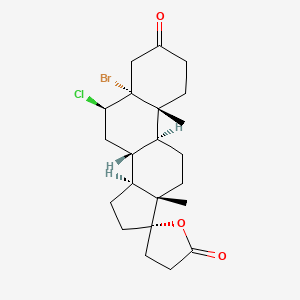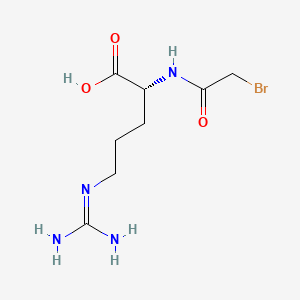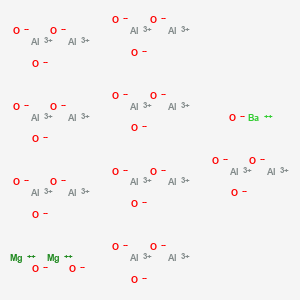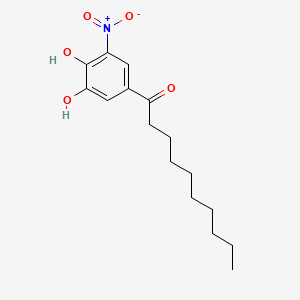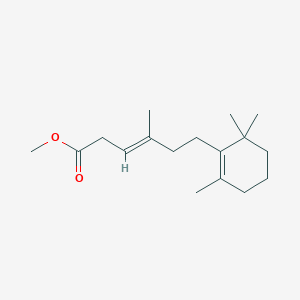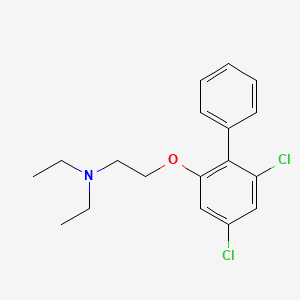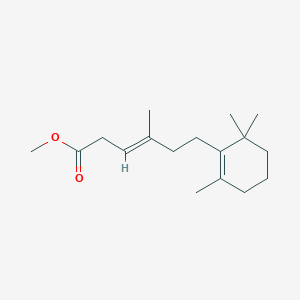
12'-Hydroxy-5'alpha-isobutyl-2'-isopropylergotaman-3',6',18-trionephosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate is a complex chemical compound known for its unique structure and properties. It belongs to the class of ergot alkaloids, which are naturally occurring compounds derived from the ergot fungus. These compounds have a wide range of biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
The synthesis of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the isolation of the ergot alkaloid precursor, followed by a series of chemical reactions to introduce the hydroxy, isobutyl, and isopropyl groups. The final step involves the phosphorylation of the compound to form the phosphate ester .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specialized equipment and reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of ergot alkaloids.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound may have applications in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate can be compared with other ergot alkaloids, such as:
Ergotamine: Known for its use in treating migraines.
Ergocryptine: Studied for its potential effects on prolactin secretion.
Ergovaline: Found in certain grasses and known for its toxic effects on livestock.
The uniqueness of 12’-Hydroxy-5’alpha-isobutyl-2’-isopropylergotaman-3’,6’,18-trionephosphate lies in its specific functional groups and phosphate ester, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
6045-63-2 |
|---|---|
Formule moléculaire |
C32H44N5O9P |
Poids moléculaire |
673.7 g/mol |
Nom IUPAC |
(6aR,9R)-N-[(1S,2S,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;phosphoric acid |
InChI |
InChI=1S/C32H41N5O5.H3O4P/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20;1-5(2,3)4/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38);(H3,1,2,3,4)/t20-,24-,25-,26+,31-,32+;/m1./s1 |
Clé InChI |
PFQLMECPCIPLLO-MWGFOZFTSA-N |
SMILES isomérique |
CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
SMILES canonique |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


